Product packaging for ACTH (1-17) TFA(Cat. No.:)

ACTH (1-17) TFA

Cat. No.: B1574888
M. Wt: 2207.43
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Proopiomelanocortin (POMC) Processing and Derived Peptides

Proopiomelanocortin (POMC) is a remarkable precursor protein synthesized primarily in the pituitary gland and the hypothalamus. oup.combioscientifica.com Through a series of complex enzymatic processes, POMC is cleaved into a variety of smaller, biologically active peptides. oup.comfrontiersin.org This intricate post-translational processing involves several enzymes, including prohormone convertases (PCs), carboxypeptidases, and others, which act at specific cleavage sites within the POMC molecule. oup.combioscientifica.comnih.gov

The specific peptides produced from POMC vary depending on the tissue and the enzymes present. bioscientifica.comnih.gov In the anterior pituitary, the primary products include ACTH, β-lipotropin, and an N-terminal fragment. nih.gov In the intermediate lobe of the pituitary, further processing of ACTH can yield α-melanocyte-stimulating hormone (α-MSH) and corticotropin-like intermediate lobe peptide (CLIP). nih.govumich.edu Other significant peptides derived from POMC include β-endorphin, which has opioid-like activity, and γ-melanocyte-stimulating hormone (γ-MSH). oup.combioscientifica.com These peptides exert their effects by binding to specific receptors, primarily the melanocortin receptors (MCRs) and opioid receptors. oup.com

The processing of POMC is a highly regulated and essential physiological process, giving rise to a diverse array of hormones that control a wide range of bodily functions, from stress response and metabolism to pigmentation and pain modulation. oup.comfrontiersin.org

Contextualization of ACTH (1-17) TFA as a Synthetic Adrenocorticotropin Analogue

This compound is a synthetic analogue of the naturally occurring adrenocorticotropic hormone. medchemexpress.commedchemexpress.combioscience.co.uk It is a shortened fragment of the full ACTH molecule, which in humans consists of 39 amino acids. Specifically, ACTH (1-17) represents the first 17 amino acids from the N-terminus of the ACTH peptide. The "TFA" designation indicates that it is a trifluoroacetate (B77799) salt, a common form for synthetic peptides that aids in their stability and purification.

As a synthetic analogue, ACTH (1-17) has been instrumental in research aimed at understanding the structure-function relationships of ACTH and its interactions with melanocortin receptors. researchgate.net While the full ACTH (1-39) molecule is the only endogenous ligand that activates the melanocortin-2 receptor (MC2R) to stimulate cortisol production, shorter fragments can interact with other melanocortin receptors. oup.comresearchgate.net

Research has shown that ACTH (1-17) is a potent agonist at the human melanocortin-1 receptor (MC1R). medchemexpress.commedchemexpress.comtargetmol.com This interaction is significant as the MC1R is primarily involved in regulating skin pigmentation and inflammation. The development of synthetic analogues like this compound allows for more targeted investigations into the specific roles of different melanocortin receptor subtypes. targetmol.comtargetmol.com

Studies have explored the effects of ACTH (1-17) on various physiological processes. For instance, research has investigated its impact on growth hormone secretion, short-term memory, and anxiety. nih.govnih.gov Furthermore, the corticotropic action of a synthetic analogue of ACTH (1-17) has been demonstrated in humans. nih.gov These findings highlight the value of synthetic peptides in dissecting the complex biological activities of the melanocortin system.

Research Findings on this compound

The following table summarizes key research findings related to the activity of this compound.

Research AreaFindingReference
Receptor BindingACTH (1-17) is a potent agonist for the human melanocortin 1 (MC1) receptor with a high affinity (Ki = 0.21 nM). medchemexpress.commedchemexpress.comtargetmol.comtargetmol.com
Endocrine EffectsAdministration of ACTH (1-17) has been shown to stimulate pituitary growth hormone (GH) secretion in humans. nih.gov
Neurological EffectsStudies in healthy volunteers have indicated that ACTH (1-17) may improve short-term memory and reduce anxiety. nih.gov
Cardiovascular EffectsAcute administration of ACTH (1-17) has been observed to cause an increase in both systolic and diastolic blood pressure. nih.gov
Corticotropic ActionA synthetic analogue of ACTH (1-17) has been shown to exert a corticotropic action, leading to increased cortisol production in humans. nih.gov

Properties

Molecular Formula

C₉₅H₁₄₅N₂₉O₂₃S.C₂HF₃O₂

Molecular Weight

2207.43

sequence

One Letter Code: SYSMEHFRWGKPVGKKR

Synonym

α1-17-ACTH (TFA)

Origin of Product

United States

Synthesis and Characterization Methodologies for Acth 1 17 Tfa in Academic Research

Peptide Synthesis Approaches

The chemical synthesis of peptides like ACTH (1-17) is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). genscript.comnih.govnih.gov This methodology, pioneered by R.B. Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently anchored to an insoluble polymeric resin. nih.govchempep.com The core principle of SPPS is that the peptide chain remains attached to the solid support throughout the synthesis, allowing for the easy removal of excess reagents and by-products by simple filtration and washing. nih.govchempep.com

The process generally follows a cycle of steps for each amino acid addition:

Anchoring: The C-terminal amino acid of ACTH (1-17) is first attached to a suitable resin. chempep.com

Deprotection: The temporary protecting group on the N-terminus of the resin-bound amino acid is removed. For the widely used Fmoc (9-fluorenylmethoxycarbonyl) strategy, this is accomplished under milder conditions than the alternative Boc-protected strategy. genscript.com

Coupling: The next protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain. nih.gov

Washing: Excess reagents are washed away from the resin. chempep.com

This cycle is repeated until the full 17-amino-acid sequence of ACTH (1-17) is assembled. The final step involves cleavage of the peptide from the resin and removal of any permanent side-chain protecting groups. nih.gov This is typically accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). genscript.commdpi.commdpi.com The use of TFA in this cleavage step is the primary reason the final, purified peptide is obtained as a TFA salt. genscript.comnih.gov

Table 1: Overview of Solid-Phase Peptide Synthesis (SPPS) for ACTH (1-17)

StepDescriptionKey Reagents/Considerations
Resin Selection Choice of solid support depends on the desired C-terminus (acid or amide) and cleavage conditions.Wang resin, Rink amide resin, 2-Chlorotrityl chloride resin. peptide.com
Amino Acid Protection N-terminal protection (e.g., Fmoc) and side-chain protection to prevent unwanted reactions.Fmoc-amino acids, side-chain protecting groups like Boc, Trt, Pmc. peptide.com
Coupling/Activation Formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group on the resin-bound chain.Carbodiimides (e.g., DIC) with additives like HOBt. researchgate.net
Cleavage & Deprotection Release of the completed peptide from the resin and removal of all side-chain protecting groups.Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, water) to prevent side reactions. genscript.comnih.gov

Analytical Techniques for Characterization

Following synthesis and cleavage, the crude peptide product contains the desired ACTH (1-17) as well as various impurities. Rigorous characterization is essential to confirm the identity and purity of the synthetic peptide. nih.govwaters.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone technique for both the purification and analytical characterization of synthetic peptides like ACTH (1-17). waters.comlcms.cz In RP-HPLC, the peptide is dissolved in a polar mobile phase and passed through a column containing a non-polar stationary phase (commonly C18). peptide.com Separation is based on the hydrophobicity of the peptide and its impurities. lifetein.com

Liquid chromatography-mass spectrometry (LC-MS) is a powerful extension of this technique. nih.govacs.org By coupling the outlet of the HPLC to a mass spectrometer, it is possible to obtain mass information for each eluting peak. acs.orgresearchgate.net This allows for the definitive confirmation of the molecular weight of the synthesized ACTH (1-17) and the identification of impurities, such as deletion or insertion sequences. waters.com While TFA is excellent for chromatographic separation, it can suppress the ionization efficiency in the mass spectrometer; therefore, alternative mobile phase additives like formic acid are sometimes used for final LC-MS characterization. lcms.cz

Table 2: Typical RP-HPLC Parameters for ACTH (1-17) Analysis

ParameterTypical ConditionPurpose
Column C18 or C8, 2.7-5 µm particle sizeProvides a non-polar stationary phase for hydrophobic interaction-based separation. peptide.com
Mobile Phase A 0.1% TFA in WaterAqueous solvent. peptide.com
Mobile Phase B 0.1% TFA in AcetonitrileOrganic solvent for eluting the peptide. peptide.com
Gradient A shallow gradient from low to high %B (e.g., 5% to 60% B over 30 min)Elutes peptides based on increasing hydrophobicity, separating the target peptide from impurities. peptide.com
Detection UV Absorbance at ~220 nmDetects the peptide bonds, allowing for quantification of peaks. peptide.com
Flow Rate ~1 mL/min for analytical scaleStandard flow for analytical columns.

Fluorescence spectroscopy is a highly sensitive technique used to investigate the conformation of peptides and their interactions with other molecules, such as biological membranes. unito.itresearchgate.net The ACTH (1-17) sequence contains a tryptophan (Trp) residue, which is an intrinsic fluorophore. nih.gov The fluorescence properties of tryptophan are highly sensitive to its local environment. researchgate.net

When studying the interaction of ACTH (1-17) with model membranes (e.g., lipid vesicles), changes in the tryptophan fluorescence spectrum can provide valuable information. nih.gov For instance, if the tryptophan residue moves from an aqueous environment into the more hydrophobic environment of a lipid bilayer, a blue shift (a shift to a shorter wavelength) in its emission maximum is typically observed. researchgate.netnih.gov Quenching experiments, where other molecules are used to decrease the fluorescence intensity, can reveal the accessibility of the tryptophan residue and its depth of insertion into the membrane. nih.gov Such studies have been performed on ACTH fragments to understand how they interact with cell membranes. nih.govnih.gov

Table 3: Application of Fluorescence Spectroscopy to Study ACTH (1-17) Membrane Interactions

Parameter MeasuredInformation GainedExample Finding for ACTH Fragments
Emission Maximum (λmax) Polarity of the Trp residue's environment.A blue shift indicates the Trp residue has moved into a more hydrophobic environment, such as a lipid membrane. nih.gov
Quantum Yield Efficiency of fluorescence.Changes can indicate altered conformation or interaction with the membrane. nih.gov
Fluorescence Anisotropy Rotational mobility of the Trp residue.An increase in anisotropy suggests the peptide's movement is restricted, for example, upon binding to a large vesicle. nih.gov
Fluorescence Quenching Accessibility of the Trp residue to quenchers.Using quenchers located at different depths within the membrane can determine the peptide's location relative to the membrane interface. nih.gov

Considerations for Trifluoroacetate (B77799) (TFA) Counter-ion in Research Applications

While essential for synthesis and purification, the TFA counter-ion is not biologically inert and its presence can significantly impact experimental results. genscript.comnih.govlifetein.com Synthetic peptides are typically delivered as TFA salts, and residual TFA can bind to positively charged residues (like Lysine and Arginine, which are present in ACTH (1-17)) and the N-terminus. genscript.comlifetein.com

Residual TFA can introduce unpredictable variables and artifacts in biological assays. genscript.com Its effects are dose-dependent and can be significant even at low concentrations. genscript.comlifetein.com

In Vitro Effects: In cell-based assays, TFA has been shown to be cytotoxic, inhibit cell proliferation, and trigger apoptosis at concentrations as low as 10 nM. lifetein.comphysiology.org In other cases, it has been observed to promote cell growth. genscript.comnih.gov The strong acidity of TFA can also denature pH-sensitive proteins or interfere with enzyme and receptor-binding assays. lifetein.com Furthermore, the presence of TFA interferes with structural analysis by Fourier-transform infrared (FTIR) spectroscopy, as its strong absorbance band overlaps with the amide I band of peptides. genscript.comnih.gov

In Vivo Effects: In animal studies, TFA can pose toxicity risks. nih.govlifetein.com It has been shown to trifluoroacetylate amino groups on endogenous proteins, which can elicit an immune response and lead to the production of antibodies. genscript.comnih.gov These confounding biological effects can invalidate preclinical data, making TFA removal crucial for peptides intended for in vivo use. nih.govlifetein.combiorxiv.org

Table 4: Summary of Reported Biological Effects of TFA Counter-ions

Experimental SettingObserved EffectConcentration RangeReference
In Vitro (Osteoblasts) Inhibition of cell proliferation>10 nM lifetein.comphysiology.org
In Vitro (General) Dose-dependent cytotoxicity, membrane disruptionAs low as 10 nM lifetein.com
In Vitro (Glioma Cells) Stimulation of cell growth0.5–7.0 mM genscript.comnih.gov
In Vivo Elicits antibody responses via protein trifluoroacetylationNot specified genscript.comnih.gov
In Vivo (Mice) Impacts cellular metabolism, reduces plasma lipid levelsNot specified biorxiv.org

For sensitive biological applications, it is often necessary to exchange the TFA counter-ion for a more biocompatible one, such as chloride or acetate. lifetein.comlifetein.comgenscript.com

Strategies for Salt Exchange:

Lyophilization with Acid: The most common method is to dissolve the peptide-TFA salt in a dilute solution of a different acid (e.g., 2-10 mM hydrochloric acid) and then lyophilize (freeze-dry) the sample. mdpi.comlifetein.comlifetein.com This process is typically repeated several times to ensure complete exchange. lifetein.comlifetein.com It's important to note that simple lyophilization from water is not sufficient to remove TFA that is ionically bound to the peptide. lifetein.com

Ion-Exchange Chromatography: This technique involves passing the peptide solution through a column containing a resin that selectively binds TFA ions and replaces them with another anion, such as acetate. peptide.comomizzur.com

HPLC-Based Exchange: The peptide can be loaded onto an RP-HPLC column, washed extensively with a buffer containing the desired counter-ion (e.g., acetic acid), and then eluted. lifetein.comomizzur.com

Characterization of Purity (TFA Content): After salt exchange, or to simply quantify the amount of TFA in the final peptide product, several analytical methods can be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a direct and highly specific method for quantifying TFA, as the fluorine nucleus is 100% abundant and gives a distinct signal. mdpi.comandreas-brinkmann.netbiopharma-asia.com This technique can provide an absolute quantification of TFA content. andreas-brinkmann.net

Ion Chromatography (IC): IC is a robust method for separating and quantifying various ions, including TFA, fluoride, and acetate, in a peptide sample. peptide.comthermofisher.com

HPLC with Evaporative Light-Scattering Detector (ELSD): While standard UV detection does not see TFA, an ELSD can be used to detect and quantify non-volatile analytes like the TFA salt after the mobile phase has been evaporated. mdpi.comnih.gov

The amount of TFA in a synthetic peptide can be substantial, sometimes up to 25% by weight, depending on the number of basic residues in the sequence. andreas-brinkmann.net For critical applications like cellular assays or in vivo studies, TFA levels below 1% are often required. lifetein.com

Table 5: Comparison of Methods for TFA Content Determination

MethodPrincipleAdvantagesDisadvantages
19F NMR Detects the fluorine nucleus, which is unique to TFA in this context.Direct, highly specific, and quantitative without needing a TFA-specific standard for relative quantification. andreas-brinkmann.netbiopharma-asia.comRequires specialized equipment (NMR spectrometer). biopharma-asia.com
Ion Chromatography (IC) Anion-exchange separation followed by conductivity detection.Sensitive, simple, can be automated, and can simultaneously measure other ions like chloride and acetate. peptide.comthermofisher.comRequires a dedicated IC system.
HPLC-ELSD HPLC separation followed by detection based on light scattering of non-volatile analyte particles.Can be integrated with existing HPLC systems. mdpi.comResponse may be non-linear; requires careful calibration.
Capillary Electrophoresis (CE) Separation of ions in a capillary based on their electrophoretic mobility.High resolution; requires small sample volumes. researchgate.netCan be less robust than HPLC for some applications. researchgate.net

Melanocortin Receptor Pharmacology of Acth 1 17 Tfa

Agonistic Activity at Melanocortin Receptors

ACTH (1-17) TFA demonstrates agonistic activity at several melanocortin receptors, meaning it binds to and activates these receptors. echelon-inc.com The nature and potency of this activity vary across the different receptor subtypes.

ACTH (1-17) is a potent agonist at the human melanocortin 1 receptor (hMC1R). echelon-inc.commedchemexpress.com Research indicates that it binds to hMC1R with high affinity, exhibiting a Ki value of 0.21 ± 0.03 nM. medchemexpress.commedchemexpress.com This affinity is comparable to, and in some studies considered slightly higher than, that of the endogenous non-selective agonist α-MSH, which has a reported Ki of 0.13 ± 0.005 nM. medchemexpress.commedchemexpress.com The MC1R is known to have a high affinity for both α-MSH and ACTH. nih.gov

Table 1: Comparative Binding Affinity at hMC1R

CompoundBinding Affinity (Ki)
This compound0.21 ± 0.03 nM medchemexpress.commedchemexpress.com
α-Melanocyte-Stimulating Hormone (α-MSH)0.13 ± 0.005 nM medchemexpress.commedchemexpress.com

While ACTH is an endogenous non-selective agonist for MC1R, MC3R, MC4R, and MC5R, the specific activity of the ACTH (1-17) fragment varies. acs.orgnih.gov Studies on various ACTH fragments show that truncations from the full-length peptide can have minimal effects on binding and potency at MC1R, MC3R, MC4R, and MC5R. researchgate.net For instance, one study comparing Acthar Gel (which contains a mixture of ACTH peptides) to synthetic agonists found a binding profile rank order of MC1R > MC3R≈MC4R > MC5R. tandfonline.comtandfonline.com

Research into modified ACTH analogues has provided further insight. A study on an analogue, N-d-Nal(2′)⁷-ACTH1-17, found it to be the minimal peptide required for hMC3R and hMC4R activation, suggesting the importance of the C-terminal residues present in the 1-17 fragment for activity at these receptors. acs.orgnih.gov This analogue acted as an agonist at hMC3R and hMC4R. acs.orgnih.gov Generally, ACTH can activate all five MCR subtypes, while α-MSH activates MC1R, MC3R, MC4R, and MC5R, but not the ACTH-specific receptor, MC2R. mdpi.com

Molecular Interactions and Binding Epitopes

The interaction of ACTH peptides with melanocortin receptors involves specific amino acid sequences within the ligand and receptor.

The Melanocortin Receptor Accessory Protein (MRAP) is a small transmembrane protein essential for the proper function of the melanocortin-2 receptor (MC2R), the specific receptor for ACTH. nih.govfrontiersin.org MRAP is required for trafficking the MC2R to the cell surface and for enabling ACTH binding and signal transduction. frontiersin.orgnih.gov It exists as an unusual antiparallel homodimer at the plasma membrane. frontiersin.orgnih.gov

While the primary and critical role of MRAP is linked to MC2R, emerging evidence suggests that MRAP and its homologue, MRAP2, can also regulate the surface expression and signaling of all five melanocortin receptors (MC1-5). nih.govwestminster.ac.uk However, the functional necessity of MRAP for the activity of ACTH (1-17) at MC1R, MC3R, MC4R, and MC5R is not as clearly defined as its absolute requirement for MC2R function.

Two core motifs within the ACTH sequence are crucial for receptor binding and activation:

His-Phe-Arg-Trp (HFRW): This sequence, corresponding to residues 6-9 in ACTH, is a highly conserved "message" sequence. frontiersin.orgresearchgate.net It is considered the critical pharmacophore required for the activation of all melanocortin receptors, including MC1R, MC3R, MC4R, and MC5R. researchgate.netmdpi.com

Lys-Lys-Arg-Arg (KKRR): This basic tetrapeptide, corresponding to residues 15-18, has been identified as a critical "address" sequence, particularly for agonist potency at the MC2R. frontiersin.orgresearchgate.net

The ACTH (1-17) peptide (sequence: Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg) contains the complete HFRW message sequence and the first three residues (Lys¹⁵-Lys¹⁶-Arg¹⁷) of the critical basic sequence. medchemexpress.com Studies have shown that these C-terminal basic residues are crucial for activity at MC3R and MC4R. acs.orgnih.gov Specifically, substitution of amino acid residues 15, 16, and 17 in an ACTH (1-17) analogue was found to reduce or abolish agonist activity at hMC3R and hMC4R, highlighting their importance beyond just MC2R activation. acs.orgnih.gov

Mechanisms of Action and Intracellular Signaling Pathways Evoked by Acth 1 17 Tfa

Activation of Adenylate Cyclase and Cyclic AMP (cAMP) Production

A primary and well-established mechanism following the activation of melanocortin receptors by agonists like ACTH is the stimulation of adenylate cyclase. frontiersin.orgglpbio.comglpbio.com This enzyme, upon activation, catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.govnih.gov The activation of the Gs alpha subunit of the G-protein complex, coupled to the melanocortin receptor, is the event that directly leads to the stimulation of adenylate cyclase. glpbio.comglpbio.com While some research indicates that ACTH (1-17) can inhibit ACTH-stimulated adenylate cyclase, other evidence points to the canonical pathway where melanocortin receptor agonists lead to its activation. echelon-inc.comsapphirebioscience.comfrontiersin.org This suggests that the effect of ACTH (1-17) TFA on adenylate cyclase may be context-dependent, potentially varying with the specific receptor subtype and cell type involved.

Downstream Signaling Cascades (e.g., Protein Kinase A (PKA) Activation)

The elevation of intracellular cAMP levels triggers the activation of downstream signaling pathways, with the Protein Kinase A (PKA) pathway being a central player. frontiersin.orgfrontiersin.org cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the catalytic subunits. These now-active catalytic subunits can phosphorylate a multitude of substrate proteins within the cell, including enzymes and transcription factors. nih.gov The activation of PKA is a critical step in mediating many of the physiological effects of ACTH and its analogues. frontiersin.orgfrontiersin.orgnih.gov For instance, in adrenocortical cells, PKA activation is vital for maintaining a highly differentiated cellular phenotype. nih.gov

Cellular Responses Mediated by Melanocortin Receptor Activation

The signaling cascades initiated by this compound culminate in a variety of cellular responses, largely dictated by the specific melanocortin receptor subtype activated and the cellular context.

A key consequence of PKA activation is the modulation of gene transcription. frontiersin.orgnih.gov Activated PKA can phosphorylate transcription factors such as the cAMP response element-binding protein (CREB). nih.gov Phosphorylated CREB can then bind to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription. nih.gov This can lead to either an increase or decrease in the expression of specific proteins. For example, in the context of the full ACTH molecule, this pathway is known to upregulate the transcription of genes involved in steroidogenesis. frontiersin.orgnih.gov Research has shown that ACTH can modulate the expression of transcription factors like SF-1 and Nur77. nih.gov Furthermore, ACTH signaling can influence the expression of non-steroidogenic enzymes, such as those involved in preventing oxidative stress-induced cell damage. frontiersin.org

The influence of ACTH and its analogues on cellular proliferation and differentiation is complex and appears to be highly dependent on the cell type and its state of differentiation. nih.govfrontiersin.org In some contexts, ACTH signaling, through the cAMP/PKA pathway, is associated with inhibiting proliferation and promoting a differentiated phenotype. nih.gov For example, in certain adrenocortical tumor cells, ACTH signals can lead to the inactivation of the pro-proliferative Akt/PKB kinase, thereby inhibiting cell growth. nih.gov Conversely, other studies suggest a role for ACTH in promoting proliferation. frontiersin.org The effect of ACTH (1-17) on DNA synthesis in murine metaphyseal bone has been shown to be inhibitory under certain conditions. musechem.commedchemexpress.com In osteoblasts, high doses of ACTH have been found to stimulate proliferation and collagen synthesis, while lower doses appear to oppose differentiation. frontiersin.org These seemingly contradictory findings highlight the multifaceted nature of melanocortin receptor signaling in regulating cell fate.

Biological Activities and Preclinical Investigations of Acth 1 17 Tfa

Neuroendocrine System Modulation

The neuroendocrine system is a critical network for maintaining homeostasis, responding to stress, and regulating numerous bodily functions through hormonal signaling. neuroendocrine.org.au The hypothalamic-pituitary-adrenal (HPA) axis is a central component of this system, where the hypothalamus releases corticotropin-releasing hormone (CRH), stimulating the pituitary gland to secrete ACTH. wikipedia.orgnih.gov ACTH then acts on the adrenal cortex to stimulate the production of glucocorticoids like cortisol. wikipedia.orgnih.gov While full-length ACTH is a key player in this cascade, the fragment ACTH (1-17) has been investigated for its distinct modulatory roles.

While some in vivo studies have suggested that ACTH (1-17) can stimulate the secretion of growth hormone (GH), in vitro studies on pituitary cells present a different perspective. thieme-connect.comnih.govresearchgate.net Investigations using primary cultures of rat anterior pituitary cells have shown that ACTH (1-17) induces only a slight and statistically insignificant increase in GH secretion, even at micromolar concentrations. novoprolabs.comthieme-connect.comnih.gov Furthermore, in these models, ACTH (1-17) did not show an additive effect on GH release when combined with growth hormone-releasing factor (GRF). thieme-connect.comnih.gov Similar results were observed in studies using human pituitary adenoma cells, where no significant stimulatory effect on GH secretion was documented. novoprolabs.comthieme-connect.comnih.gov These findings suggest that the GH-releasing activity of ACTH (1-17) observed in vivo is likely mediated through an indirect action on the central nervous system rather than a direct effect on the pituitary gland. thieme-connect.comnih.govresearchgate.net

Table 1: Summary of In Vitro Studies on ACTH (1-17) and Growth Hormone (GH) Secretion
Cell ModelObservationConclusionReference
Primary cultures of rat anterior pituitary cellsSlight, non-significant increase in GH secretion, even at micromolar concentrations. No additive effect with GRF.Does not directly stimulate pituitary GH secretion to a significant degree. novoprolabs.comthieme-connect.comnih.gov
Human pituitary adenoma cells (mixed GH- and PRL-secreting)No significant stimulatory effect on GH secretion.Lacks direct stimulatory effect on this type of human tumor cells. novoprolabs.comthieme-connect.comnih.gov

ACTH (1-17), as a fragment of ACTH, interacts with components of the HPA axis, particularly at the adrenal level. Full-length ACTH binds to the melanocortin 2 receptor (MC2R) in the adrenal cortex to stimulate steroidogenesis. nih.govnih.gov Research indicates that ACTH itself can stimulate the proliferation of osteoblasts via the MC2R, which is expressed on these bone cells. nih.govpnas.org

One study investigated the interaction of ACTH (1-17) with adrenal tissue in vitro, finding that its effect on corticosterone (B1669441) production was modulated by aqueous pineal homogenate. nih.gov This modulatory effect, which ranged from amplification to attenuation, was dependent on the circadian stage, suggesting a complex interaction between the pineal gland, ACTH fragments, and adrenal function. nih.gov This indicates that while ACTH (1-17) is a fragment of the primary HPA axis hormone, its activity on adrenal components can be influenced by other endocrine tissues. nih.gov

Cutaneous and Pigmentary Biology

In the skin, a local HPA-like system exists where peptides derived from proopiomelanocortin (POMC), including ACTH, are produced and play a role in regulating skin functions like pigmentation. nih.govnih.govcenmed.com ACTH (1-17) has been identified as a key effector in this system, primarily through its interaction with the melanocortin 1 receptor (MC1R). nih.gov

ACTH (1-17) is a potent agonist of the human MC1R, with a high binding affinity (Ki) reported to be approximately 0.21 to 0.23 nM. caymanchem.commedchemexpress.commedchemexpress.comtargetmol.com Its potency in activating the human MC1R is even greater than that of alpha-melanocyte-stimulating hormone (α-MSH). nih.gov Activation of MC1R by ACTH (1-17) stimulates melanogenesis, the process of melanin (B1238610) production. caymanchem.comoup.com In some studies, this induction occurs in a biphasic manner, with EC50 values of 0.0001 and 0.08 nM. caymanchem.com

The mechanism of action can involve the activation of the inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) pathway, which leads to the release of intracellular calcium and the activation of protein kinase C-β (PKC-β). nih.govnih.gov PKC-β then phosphorylates tyrosinase, a key enzyme in melanin synthesis. nih.govnih.gov Studies on human hair follicle melanocytes (HFMs) have shown that ACTH (1-17) stimulation is more effective at increasing melanin content compared to α-MSH, with average increases of over 30% above control levels. oup.com

Table 2: Melanogenic Activity of ACTH (1-17)
ParameterFindingCell/Receptor ModelReference
MC1R Binding Affinity (Ki)0.21 - 0.23 nMHuman Melanocortin 1 Receptor (hMC1R) caymanchem.commedchemexpress.commedchemexpress.com
MC1R Agonist Activity (EC50)3.02 nM (adenylate cyclase activity); 0.0001 & 0.08 nM (biphasic melanogenesis)HEK293 cells expressing MC1R caymanchem.com
Melanogenesis InductionIncreases melanin content by an average of 31.2%Human Hair Follicle Melanocytes (HFMs) oup.com
Potency vs. α-MSHMore potent agonist at the hMC1R than α-MSHHEK293 cells expressing hMC1R nih.gov

Beyond stimulating melanin production, ACTH (1-17) also influences the differentiation of melanocytes. caymanchem.comoup.com Preclinical research shows that it can induce the differentiation of melanocytes when applied at concentrations ranging from 0.01 to 1,000 nM. caymanchem.com This process involves promoting not only melanogenesis but also changes in cell morphology, such as dendricity (the formation of dendrites), and proliferation. nih.govoup.com

In cultures of human follicular melanocytes, particularly in less differentiated subpopulations, ACTH (1-17) was found to promote differentiation by up-regulating melanogenesis, cell proliferation, and dendricity. oup.com This suggests a role for ACTH peptides in regulating the maturation of melanocytes within the hair follicle. oup.com While ACTH (1-17) was highly effective at inducing melanogenesis, some studies note that α-MSH appeared to be more potent in specifically stimulating dendricity in follicular melanocytes. nih.govoup.com

Impact on Bone Metabolism and Cellular Proliferation

Emerging evidence suggests that ACTH peptides have direct effects on bone cells, contributing to the regulation of bone metabolism. nih.govmdpi.com This activity appears to be mediated through melanocortin receptors expressed on bone cells. nih.govpnas.org

In vitro studies have shown that ACTH can stimulate the proliferation of osteoblasts, the cells responsible for bone formation, in a dose-dependent manner. mdpi.com Full-length ACTH has been reported to increase collagen I mRNA in the SaOs2 osteoblastic cell line and promote osteoblast differentiation from bone marrow stromal cells. nih.gov Further research has documented that ACTH can protect against glucocorticoid-induced osteonecrosis and apoptosis of bone cells. pnas.orgmdpi.com Specifically, ACTH exposure was found to stimulate the expression of key genes associated with osteoblast maturation, including alkaline phosphatase, bone sialoprotein, osteocalcin, and Runx2. pnas.org

A study focusing specifically on the ACTH (1-17) fragment investigated its effect on DNA synthesis in the metaphyseal bone of mice. nih.gov The results showed that the peptide exerted a time-dependent action on DNA labeling, which could range from stimulation to inhibition depending on the circadian time of administration. nih.gov This indicates that ACTH (1-17) can directly influence cellular proliferation within the bone, and its effect is modulated by the body's internal clock. nih.gov

Table 3: Effects of ACTH Peptides on Bone Metabolism and Cellular Proliferation
PeptideEffectCell/Tissue ModelReference
ACTHStimulates osteoblast proliferationIn vitro osteoblast cultures nih.govmdpi.com
ACTHIncreases expression of osteoblast maturation genes (ALP, BSP, Osteocalcin, Runx2)Murine and human mesenchymal cell cultures pnas.org
ACTH (1-17)Time-dependent stimulation or inhibition of DNA synthesis (cellular proliferation)Murine metaphyseal bone nih.gov

Regulation of DNA Synthesis in Murine Metaphyseal Bone

The impact of a synthetic adrenocorticotropin analogue, ACTH (1-17), on the rate of DNA synthesis in the metaphyseal bone of mice has been a subject of chronopharmacological study. nih.gov In these preclinical investigations, the timing of administration was found to be a critical determinant of the peptide's effect. nih.govmedchemexpress.com

The study utilized CD2F1 mice conditioned to a 12-hour light and 12-hour dark cycle. nih.gov The researchers administered ACTH (1-17) at different time points throughout a 24-hour period and subsequently measured the incorporation of [3H]thymidine into the DNA of the proximal tibial metaphysis. nih.gov This method provides an index of DNA synthesis and cell proliferation.

The findings revealed a time-dependent biphasic action, where ACTH (1-17) could either stimulate or inhibit DNA labeling depending on when it was administered. nih.gov Specifically, inhibition of DNA synthesis was observed when the peptide was given 2 hours after the onset of the dark span, a period when these nocturnal animals are typically active. nih.govmedchemexpress.commusechem.com This inhibitory effect was particularly pronounced and long-lasting with a higher dose. nih.govmedchemexpress.commusechem.com Conversely, a stimulatory effect on DNA labeling was noted when the higher dose was administered 2 hours into the light span. nih.gov A shorter-lived stimulation was also seen when the same high dose was given 6 hours into the dark cycle. nih.gov

These results underscore the importance of circadian rhythms in mediating the skeletal effects of ACTH (1-17). The data suggests that the physiological state of the organism at the time of exposure significantly influences the peptide's activity on bone cells. nih.gov Other research has also pointed to the direct effects of ACTH on bone, noting its ability to promote osteoblast differentiation and proliferation. researchgate.netpnas.orge-enm.org

Table 1: Chronopharmacological Effects of ACTH (1-17) on DNA Synthesis in Murine Metaphyseal Bone

Administration Time (Relative to Light/Dark Cycle) Observed Effect on DNA Synthesis Duration of Effect (High Dose)
2 hours into dark span Inhibition 24 hours
4 hours before dark span Shorter inhibition Not specified
2 hours into light span Stimulation 24 hours
6 hours into dark span Shorter stimulation Not specified

This table is based on data from a study on CD2F1 mice. nih.gov

Cardiovascular and Stress Response Mechanisms

The cardiovascular system's response to severe stress, such as hemorrhagic shock, is a critical area of investigation for potential therapeutic interventions. Fragments of ACTH have been explored for their potential roles in this context.

Preclinical studies have demonstrated that ACTH fragments, including ACTH (1-17), can have beneficial effects on cardiovascular function during experimental hemorrhagic shock. caymanchem.comnih.govnih.gov In a rat model of hypovolemic shock induced by significant blood withdrawal, intravenous administration of ACTH (1-17) was shown to increase mean arterial blood pressure (MAP). caymanchem.comnih.gov

Following the induction of hypotension, the administration of ACTH (1-17) resulted in an increase in both blood pressure and pulse amplitude. nih.gov This effect was observed to begin within a few minutes of administration, with the maximum effect reached between 15 and 30 minutes. caymanchem.comnih.gov The increase in blood pressure was sustained, remaining relatively stable for the duration of the 2-hour observation period. nih.gov

The restorative effect of ACTH fragments on blood pressure in such a critical state suggests a mechanism that may be independent of the adrenal gland, pointing towards a direct action on the vasculature. ahajournals.org Indeed, the presence of functional ACTH receptors has been identified in human vascular endothelial cells. ahajournals.org These findings from animal models highlight a potential for melanocortins in reversing the life-threatening consequences of severe blood loss. nih.gov

Table 2: Cardiovascular Effects of ACTH (1-17) in a Rat Model of Hemorrhagic Shock

Parameter Effect of ACTH (1-17) Administration Onset of Action Peak Effect
Mean Arterial Blood Pressure Increase Within minutes 15-30 minutes
Pulse Amplitude Increase Within minutes 15-30 minutes

This table summarizes findings from a study in rats with induced hypovolemic shock. caymanchem.comnih.gov

Exploration of Immunomodulatory Potential in Experimental Systems

The immune system and the neuroendocrine system are intricately linked, with hormones often exerting significant influence on immune responses. ACTH and its derivatives have been investigated for their immunomodulatory properties.

Preclinical research using experimental models of autoimmune diseases has provided insights into the potential immunomodulatory role of ACTH. In a mouse model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), oral administration of ACTH has been shown to attenuate the severity of the disease. nih.govnih.gov Specifically, treatment with oral ACTH was associated with a decrease in the production of the pro-inflammatory cytokine Interleukin-17 (IL-17) by both CD4+ T cells and γδ T cells within the central nervous system. nih.gov

Furthermore, studies have indicated that ACTH may influence the balance of different T helper cell subsets. In an adoptive transfer model of EAE, oral ACTH preferentially reduced the frequency of Th17 cells in the spleen and central nervous system, while not significantly affecting Th1 cells. nih.gov This suggests a targeted regulation of the Th17 inflammatory pathway. The immunomodulatory effects of ACTH are thought to be mediated, at least in part, through its interaction with melanocortin receptors expressed on immune cells. nih.gov The presence of ACTH itself has been detected in various immune cells, including lymphocytes, monocytes, and granulocytes, suggesting a potential for autocrine or paracrine regulation within the immune system. nih.gov

Table 3: Immunomodulatory Effects of ACTH in Experimental Autoimmune Encephalomyelitis (EAE)

Cell Type/Cytokine Effect of Oral ACTH Administration Location of Effect
CD4+ IL-17+ T cells Decreased frequency Central Nervous System
γδ IL-17+ T cells Decreased frequency Central Nervous System
Th17 cells Preferential reduction Spleen, Central Nervous System
Th1 cells No significant change Central Nervous System

This table is based on findings from mouse models of EAE. nih.govnih.gov

Structure Activity Relationship Sar Studies of Acth 1 17 Tfa

Identification of Minimal Active Sequences for Receptor Activation

The biological activity of ACTH is mediated through its interaction with a family of five melanocortin receptors (MCRs), designated MC1R through MC5R. frontiersin.orgnih.gov While the full-length ACTH (1-39) can activate all five MCRs, its primary physiological target for steroidogenesis is the MC2R, which is uniquely selective for ACTH. frontiersin.orgfrontiersin.org

SAR studies involving C-terminal truncations of ACTH have revealed distinct minimal sequence requirements for the activation of different MCRs.

MC2R (ACTH Receptor): Activation of the MC2R has the most stringent structural requirements. While ACTH (1-24) retains potency comparable to the full-length hormone, further truncations lead to a significant loss of activity. frontiersin.org Research indicates that the first 17 amino acids of ACTH are crucial for MC2R binding and subsequent signaling. nih.govmdpi.com Some studies suggest that even ACTH (1-15) can stimulate the receptor, albeit with a potency over 6500-fold lower than ACTH (1-24). researchgate.net The peptide fragment ACTH (1-16) is largely unable to induce glucocorticoid production. frontiersin.orgbioscientifica.com This highlights the critical role of the residues within the 15-18 region for effective MC2R activation.

Other Melanocortin Receptors (MC1R, MC3-5R): In contrast to MC2R, the other melanocortin receptors have less stringent requirements for activation. The conserved tetrapeptide sequence His-Phe-Arg-Trp (HFRW), corresponding to residues 6-9, is considered the core pharmacophore or "message sequence". mdpi.comnih.gov This sequence is the minimal active sequence required for agonist activity at MC1R, MC3R, and MC5R. mdpi.com For MC4R, the minimal requirement is even shorter, comprising the Phe-Arg-Trp tripeptide. mdpi.com The first 13 residues of ACTH, which form α-melanocyte-stimulating hormone (α-MSH), are sufficient to activate MC1R, MC3R, MC4R, and MC5R but not MC2R. frontiersin.orgfrontiersin.org

This differential ligand selectivity is attributed to two key domains within the ACTH sequence:

The "Message" Sequence (HFRW; residues 6-9): This highly conserved region is fundamental for inducing the conformational changes in all MCRs required for their activation. nih.govnih.govfrontiersin.org

The "Address" Sequence (KKRR; residues 15-18): This basic region is considered the primary determinant of MC2R selectivity. nih.govfrontiersin.orgresearchgate.net It is thought to act as a "key" that unlocks the MC2R, allowing the "message" sequence to bind and activate the receptor. frontiersin.orgfrontiersin.org

Influence of Amino Acid Substitutions and Modifications on Biological Activity

Altering specific amino acids within the ACTH (1-17) sequence has provided profound insights into their individual contributions to biological activity. These studies have pinpointed residues that are critical for receptor affinity, potency, and signal transduction.

The "Message" Sequence (Residues 6-9): The HFRW motif is paramount for activity across all MCRs.

Arginine-8 (Arg⁸): This residue is indispensable. A naturally occurring mutation replacing Arg⁸ with Cysteine (R8C) results in a biologically inactive ACTH that fails to bind and activate MC2R. bioscientifica.comnih.gov Substitution of Arg⁸ with homo-arginine, which preserves the guanidino group, results in only a slight reduction in activity. ru.nl However, replacing it with ornithine or lysine, which changes the basic side chain, drastically diminishes biological effects, underscoring the necessity of the guanidino group for high-level activity. ru.nl

Phenylalanine-7 (Phe⁷): The stereochemistry of this residue is critical for MC2R interaction. Replacing the naturally occurring L-Phe⁷ with its D-enantiomer (D-Phe⁷) in ACTH (1-17) leads to a complete loss of ligand binding and activity at the MC2R. nih.gov This is in stark contrast to other MCRs, where the same substitution is known to significantly increase agonist potency. nih.govresearchgate.net

The "Address" Sequence (Residues 15-18): The tetrabasic Lys¹⁵-Lys¹⁶-Arg¹⁷-Arg¹⁸ (KKRR) sequence is essential for MC2R recognition.

Individual substitutions of these residues with alanine (B10760859) within ACTH (1-24) have been shown to severely impair corticotropic activity. frontiersin.org The sequential removal of these basic residues leads to a progressive and dramatic decrease in potency at the MC2R. researchgate.net

Other Modifications:

N-terminal modifications, such as the substitution of Serine-1 with β-alanine, have been used in the design of novel analogues to enhance biological activity. oup.com

C-terminal modifications, including amidation, can also influence the peptide's properties, with some analogues showing enhanced duration of action. oup.com

Table 1: Effects of Amino Acid Substitutions in ACTH Analogues
PositionOriginal Amino AcidSubstitutionPeptide ContextEffect on Biological Activity (primarily at MC2R)Reference
7L-Phenylalanine (Phe)D-Phenylalanine (D-Phe)ACTH (1-17)Loss of binding and activity nih.gov
8Arginine (Arg)Cysteine (Cys)ACTHAbolishes binding and activity bioscientifica.comnih.gov
8Arginine (Arg)Homo-arginine (Har)ACTH (1-24)Slight reduction in activity ru.nl
8Arginine (Arg)Ornithine (Orn) / Lysine (Lys)ACTH (1-17) / ACTH (1-24)Drastic reduction or loss of activity ru.nl
15-18Lys-Lys-Arg-ArgAlanine (Ala) substitutionsACTH (1-24)Greatly reduced activity frontiersin.org
17Arginine (Arg)Lysine (Lys)ACTH (1-17) AnaloguePart of a novel analogue with enhanced activity oup.com

Conformational Analysis and its Correlation with Receptor Binding and Function

The three-dimensional structure of ACTH (1-17) and its dynamic changes upon receptor interaction are crucial for its function. While ACTH is a linear peptide, it adopts specific secondary structures that are essential for bioactivity. frontiersin.org

Studies have shown that the N-terminal region of ACTH, specifically between residues 4 and 10, has a propensity to form a helical structure, which can also adopt a β-turn conformation. frontiersin.org This helical conformation is considered essential for bioactivity, as inactivating mutations, such as R8C, have been shown to disrupt this structure. frontiersin.org It is hypothesized that the peptide is flexible in solution and adopts this ordered conformation upon binding to its receptor, ensuring an optimal fit. frontiersin.org

The activation of the MC2R is believed to be a complex, multi-step process:

Initial Docking: The "address" sequence (KKRR) first interacts with the MC2R and its essential accessory protein, MRAP. This interaction is thought to "unlock" the receptor. frontiersin.orgfrontiersin.org

Conformational Change and Activation: Following the initial binding, the "message" sequence (HFRW) docks with the receptor. frontiersin.org This sequence is proposed to fold into a β-hairpin loop, which facilitates interaction between the aromatic rings of Phe⁷ and Trp⁹. frontiersin.orgnih.gov This docking event induces a conformational change in the receptor, leading to G-protein activation, an increase in intracellular cAMP, and the stimulation of steroidogenesis. frontiersin.orgscielo.br

Bioluminescence resonance energy transfer (BRET) studies have provided direct evidence of ACTH-induced conformational changes in the MC2R-MRAP complex in living cells. nih.govnih.gov ACTH binding enhances the BRET signal between MC2R homodimers and between MC2R and MRAP, indicating that the components of the receptor complex are brought into closer proximity during activation. nih.govnih.gov

Design and Evaluation of Novel ACTH (1-17) Analogues

The insights gained from SAR and conformational studies have guided the rational design of novel ACTH (1-17) analogues with modified properties, such as enhanced potency, prolonged duration of action, or altered receptor selectivity.

One of the most well-studied analogues is a synthetic heptadecapeptide known as Alsactide or Synchrodyn 1-17. nih.gov This analogue incorporates several modifications based on SAR findings:

β-Alanine at position 1: Replaces the natural L-Serine.

Lysine at position 17: Replaces the natural L-Arginine.

4-amino-n-butylamide at the C-terminus: Replaces the Arg-OH.

These modifications confer enhanced biological activity and a significantly longer duration of action compared to native fragments. oup.comnih.gov This analogue has been used in clinical studies to investigate adrenal function. oup.comnih.gov

Another area of investigation has been the substitution of Phe⁷ with unnatural amino acids. As noted, substituting Phe⁷ with D-Phe⁷ in ACTH(1-17) abolishes activity at the MC2R. nih.gov However, substituting Phe⁷ with D-Naphthylalanine (D-Nal(2'))⁷ in ACTH(1-17) created an analogue that was found to be an agonist at MC3R and MC4R. acs.org Further analysis of this analogue revealed that the basic C-terminal residues (Lys¹⁵-Lys¹⁶-Arg¹⁷) were crucial for this agonist activity and induced a novel β-turn conformation (Arg⁸-Trp⁹-Gly¹⁰-Lys¹¹), different from that observed in other melanocortin peptides. acs.org This demonstrates how specific modifications can shift the structural and functional properties of the peptide, altering its receptor selectivity.

Table 2: Properties of Novel ACTH (1-17) Analogues
Analogue Name/DescriptionKey ModificationsObserved PropertiesReference
Alsactide / Synchrodyn 1-17[β-Ala¹, Lys¹⁷]-ACTH(1-17)-4-amino-n-butylamideEnhanced potency and prolonged duration of action oup.comnih.govnih.gov
[D-Phe⁷]-ACTH(1-17)Substitution of L-Phe⁷ with D-Phe⁷Loss of binding and agonist activity at MC2R nih.gov
[D-Nal(2')⁷]-ACTH(1-17)Substitution of L-Phe⁷ with D-Naphthylalanine(2')⁷Agonist at hMC3R and hMC4R; induces novel β-turn conformation acs.org

Chronobiological Aspects of Acth 1 17 Tfa Action

Circadian Rhythmicity of Biological Effects

The physiological response to ACTH (1-17) TFA is heavily dependent on the circadian stage at which it is administered. This has been observed across various biological processes, from hormone secretion to cellular proliferation. The timing of administration can determine not only the magnitude of the response but also its nature, shifting from stimulatory to inhibitory.

Research in healthy adult males has shown that the administration of ACTH (1-17) elicits different hormonal responses depending on the time of day. For instance, the greatest increase in plasma cortisol and urinary 17-hydroxycorticosteroids (17-OHCS) is achieved when the peptide is injected at 07:00, coinciding with the natural circadian peak of cortisol. nih.govsbcuyo.org.ar In contrast, injections at 14:00 and 21:00 result in progressively smaller responses. nih.gov The peak response of aldosterone (B195564) to ACTH (1-17) has been observed to be maximal around 14:00. tandfonline.com These findings highlight a dissociation in the timing of glucocorticoid and mineralocorticoid responses to the peptide. tandfonline.com

The effect of ACTH (1-17) on testosterone (B1683101) secretion also exhibits circadian variation and differs by sex. In females, the peptide has been shown to stimulate testosterone, with a more prolonged secretion after an evening administration. preprints.org Conversely, in males, it tends to decrease testosterone levels regardless of the time of administration. preprints.org

Furthermore, the influence of ACTH (1-17) on cellular processes such as DNA synthesis is strongly circadian-stage dependent. nih.govmpg.denih.govnih.gov Studies in mice have demonstrated that the peptide can either stimulate or inhibit DNA labeling in various tissues, including bone, tongue, esophagus, stomach, duodenum, colon, and rectum, depending on the time of administration. nih.govmpg.denih.govscienceopen.com A notable inhibitory effect on DNA synthesis, with a decrease of as much as 60%, has been recorded when ACTH (1-17) is administered towards the end of the dark span (the active phase for nocturnal animals) and the beginning of the light span. nih.govscienceopen.comnih.gov Conversely, a stimulatory effect on DNA labeling in bone was observed when the peptide was given 2 hours after the onset of the daily light span. nih.gov

Table 1: Circadian-Dependent Hormonal Responses to ACTH (1-17) Administration in Humans

Hormone Administration Time Observed Effect Reference
Cortisol 07:00 Maximum increase in plasma levels and urinary 17-OHCS nih.gov
Cortisol 18:00 Greater absolute and percent increments in plasma levels compared to morning administration (in males) preprints.org
Cortisol 21:00 Lowest response in plasma levels nih.gov
Aldosterone 14:00 Maximum stimulatory effect tandfonline.comnih.gov
Testosterone (Males) Morning vs. Evening Significant decrease with no difference between administration times preprints.org
Testosterone (Females) Evening More protracted secretion compared to morning administration preprints.org

Table 2: Chronopharmacological Effects of ACTH (1-17) on DNA Synthesis in Mice

Tissue Administration Time (Relative to Light-Dark Cycle) Observed Effect on DNA Synthesis Reference
Metaphyseal Bone 2 hours after light onset Stimulatory effect lasting for 24 hours nih.gov
Metaphyseal Bone 2 hours after dark onset Inhibitory effect lasting for 24 hours nih.gov
Tongue, Esophagus, Stomach End of dark/beginning of light span Decrease of as much as 60% at 4 hours post-administration nih.govscienceopen.comnih.gov
Duodenum, Colon, Rectum Transition from dark to light Greater influence in decreasing DNA synthesis mpg.de

Chronizing Properties and Entrainment of Physiological Rhythms

Beyond its time-dependent effects, ACTH (1-17) possesses "chronizing" properties, meaning it can reset or alter the timing of biological rhythms. tandfonline.com This capability suggests that ACTH (1-17) can act as a zeitgeber, or a time cue, for the body's internal clocks. For example, its administration has been shown to reset the rhythm of tolerance to antimitotic drugs, which could have implications for optimizing cancer chemotherapy. tandfonline.com

The entrainment of physiological rhythms by ACTH (1-17) is likely mediated through its influence on the hypothalamic-pituitary-adrenal (HPA) axis and the subsequent rhythmic release of glucocorticoids. scienceopen.com Glucocorticoids are a primary signaling mechanism through which the master clock in the suprachiasmatic nucleus (SCN) of the hypothalamus synchronizes peripheral clocks located in tissues throughout the body. nih.gov By inducing a timed release of cortisol, ACTH (1-17) can influence these peripheral clocks.

Studies have indicated that ACTH treatment can affect the expression of core clock genes, such as Bmal1, Per1, and Per2, in both central (hippocampus, prefrontal cortex, hypothalamus) and peripheral (adrenal glands, liver) tissues. nih.gov The SCN controls the rhythmic release of ACTH from the pituitary, which in turn stimulates glucocorticoid production in the adrenal cortex. mpg.descienceopen.com The adrenal glands themselves contain a peripheral clock that "gates" the response to ACTH, meaning the sensitivity of the adrenal cortex to ACTH stimulation varies throughout the day. mpg.de By administering exogenous ACTH (1-17), it is possible to interact with this gating mechanism and potentially shift the phase of adrenal clock function and, consequently, other peripheral rhythms. mpg.de

This chronizing effect extends to electrolyte balance as well. Administration of ACTH (1-17) at different times of the day can dramatically alter the circadian rhythms of urinary potassium and sodium excretion. nih.govbps.ac.uk For instance, while an injection at 07:00 increases potassium excretion without shifting its rhythm, injections at 14:00 and 21:00 can cause significant alterations to the rhythm itself. nih.gov

Implications for Experimental Design in In Vivo Studies

The pronounced chronobiological characteristics of this compound demand careful consideration in the design of in vivo experiments to ensure the reliability and reproducibility of findings. tandfonline.comfrontiersin.org The failure to account for the circadian time of administration can lead to conflicting results and misinterpretation of the compound's effects. annualreviews.orgnih.gov

Key considerations for experimental design include:

Standardization of Administration Time: All experiments should be conducted at a precisely defined and consistent time of day, specified in relation to the light-dark cycle (e.g., Hours After Light Onset, HALO). annualreviews.org This is crucial as the effects of ACTH (1-17) can range from stimulation to inhibition based solely on the time of injection. nih.govnih.gov

Synchronization of Animals: Laboratory animals should be acclimatized to a controlled light-dark cycle (e.g., 12 hours of light alternating with 12 hours of darkness) for a sufficient period before the experiment to ensure their internal clocks are synchronized. nih.gov

Control Groups: Control groups receiving a placebo are essential and should be injected at the same circadian times as the experimental groups to account for any handling or injection-related stress responses, which are also under circadian control. nih.gov

Comprehensive Sampling Schedules: To fully characterize the chronopharmacological profile of ACTH (1-17), studies should involve sample collection at multiple time points across the 24-hour cycle. This allows for the assessment of the compound's effect on the phase, amplitude, and mean level of physiological rhythms. tandfonline.com

Reporting of Methods: Research publications should clearly state the specific timing of drug administration and sample collection relative to the established light-dark cycle and the animals' activity/rest rhythm. tandfonline.com This transparency is vital for the interpretation and replication of studies. nih.gov

By adhering to these principles of chronobiological research, investigators can avoid the pitfalls of temporal variability and generate more accurate and meaningful data on the physiological effects of this compound.

Advanced Research Methodologies and Future Directions

Application of In Silico Modeling and Molecular Dynamics Simulations

In silico modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the structural and dynamic properties of peptides like ACTH (1-17) TFA at an atomic level. These computational approaches allow researchers to predict how the peptide interacts with its primary target, the melanocortin 1 receptor (MC1R), and other biological molecules.

Molecular dynamics simulations have been employed to study fragments of ACTH, such as ACTH (1-10) and ACTH (1-24), providing insights into their interactions with cell membrane mimics like dodecylphosphocholine (B1670865) (DPC) micelles. tandfonline.comnih.govnih.gov These studies have shown that the N-terminal segment of ACTH peptides tends to bind to the membrane surface, a crucial step that may precede receptor binding. tandfonline.comnih.gov For instance, simulations of ACTH (1-10) revealed that the peptide adopts a conformation parallel to the micellar surface, enhancing its amphipathic nature and facilitating interactions at the water-hydrophobic interface. nih.gov The hydrophobic residues Met4, Phe7, and Trp9 were identified as key players in these interactions. nih.gov

Furthermore, in silico modeling has been used to understand the structural consequences of mutations in ACTH, which can lead to a loss of biological activity. nih.govresearchgate.netfrontiersin.org These models have demonstrated that the N-terminal region of ACTH needs to maintain a helical secondary structure for full bioactivity. nih.govresearchgate.netfrontiersin.org Disruptions to this helical conformation, as seen with certain mutations, can impair proper binding and activation of the melanocortin 2 receptor (MC2R). nih.govresearchgate.netfrontiersin.org While these studies focus on the broader ACTH molecule, the principles of peptide-receptor interaction and the importance of secondary structure are directly applicable to understanding the function of this compound.

Computational Technique Application in ACTH Peptide Research Key Findings
Molecular Dynamics (MD) Simulations Investigating the interaction of ACTH fragments with cell membrane mimics (e.g., DPC micelles). tandfonline.comnih.govnih.govThe N-terminal segment of ACTH binds to the membrane surface, a potential prerequisite for receptor interaction. tandfonline.comnih.gov The peptide adopts a surface-bound conformation that enhances its amphipathic character. nih.gov
In Silico Modeling Analyzing the structural impact of mutations on ACTH bioactivity. nih.govresearchgate.netfrontiersin.orgA helical secondary structure in the N-terminal region is crucial for receptor binding and activation. nih.govresearchgate.netfrontiersin.org Mutations that disrupt this helix can lead to inactive forms of the peptide. nih.govresearchgate.netfrontiersin.org

Development of Advanced In Vitro Co-culture and Organoid Models

To better mimic the complex cellular environment of tissues where the melanocortin system is active, researchers are increasingly turning to advanced in vitro models such as co-cultures and organoids. These models offer a more physiologically relevant context to study the effects of this compound compared to traditional monoculture systems.

Co-culture systems, for example, which involve growing different cell types together, are crucial for studying the interactions between melanocytes and keratinocytes in the skin. nih.govnih.gov In the skin, melanocytes and keratinocytes form an "epidermal-melanin unit" where signaling between these cells is vital for pigmentation. nih.gov Co-culturing these cells allows for the investigation of how this compound, a potent MC1R agonist, influences this intercellular communication and subsequent melanin (B1238610) production. nih.govmedchemexpress.commedchemexpress.com

Pituitary organoids, three-dimensional structures grown from stem cells that self-organize into pituitary-like tissue, represent a significant leap forward in modeling the hypothalamic-pituitary axis. nih.govregmednet.comnih.gov These organoids can produce and secrete ACTH and respond to stimuli like corticotropin-releasing hormone (CRH). nih.govregmednet.comnih.gov While these organoids are primarily used to study the production of full-length ACTH, they provide a powerful platform to investigate the processing of pro-opiomelanocortin (POMC) into its various peptide products, including the precursor to ACTH (1-17). portlandpress.comoncohemakey.com Researchers can use these models to explore how this processing is regulated and how synthetic peptides like this compound might influence the system. nih.govregmednet.com

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics) for Comprehensive Pathway Analysis

The integration of "omics" technologies, such as transcriptomics and proteomics, is providing a holistic view of the cellular and molecular pathways modulated by this compound. mdpi.comfrontiersin.org These high-throughput methods allow for the simultaneous analysis of thousands of genes (transcriptomics) or proteins (proteomics), offering an unbiased approach to discovering novel targets and understanding the broader biological impact of the peptide.

Transcriptome-wide analyses, often performed using RNA sequencing (RNA-seq), can reveal changes in gene expression in response to ACTH and related peptides. mdpi.comrjraap.comnih.gov For instance, studies on ACTH-secreting tumors have used transcriptomics to identify unique gene expression profiles that distinguish them from other tumor types. mdpi.com This approach can be applied to cells treated with this compound to map the downstream signaling cascades activated by MC1R.

Proteomics, on the other hand, focuses on the large-scale study of proteins. up.ac.za This can involve identifying the full complement of proteins in a cell or tissue, or quantifying changes in protein levels in response to a stimulus. In the context of ACTH research, proteomics has been used to analyze proteins involved in the immediate defense response in ticks, where an ACTH (1-17) clip was identified. up.ac.za This highlights the diverse biological contexts in which this peptide fragment may play a role. By applying proteomics to cells stimulated with this compound, researchers can identify novel protein interactions and post-translational modifications that are critical for its biological activity.

Investigating Inter-species Differences in Response to this compound

While the N-terminal sequence of ACTH is highly conserved across many species, there can be significant differences in how various organisms respond to ACTH and its fragments. frontiersin.orgoncohemakey.com Understanding these inter-species differences is crucial for the preclinical development of therapeutic agents like this compound and for accurately interpreting data from animal models.

For example, some ACTH fragments exhibit variable specificity for melanocortin receptors across different species. frontiersin.org This can lead to different physiological responses, as seen with the ACTH (7-38) fragment, which acts as an antagonist at the human MC2R but stimulates aldosterone (B195564) secretion in rats. frontiersin.org Similarly, studies on ewes with divergent cortisol responses to ACTH have revealed functional differences in their hypothalamo-pituitary-adrenal (HPA) axis, including variations in pituitary and adrenal responsiveness. oup.com

Investigating the response to this compound in various species, from amphibians to mammals, can elucidate the evolutionary conservation of the melanocortin system and highlight species-specific adaptations. 3rswildlife.info This comparative approach is essential for selecting the most appropriate animal models for preclinical research and for predicting the potential effects of this compound in humans.

Potential as a Research Tool for Understanding Melanocortin System Pathophysiology

This compound, as a potent and specific agonist for the MC1R, holds significant potential as a research tool for unraveling the complexities of the melanocortin system and its role in various diseases. medchemexpress.commedchemexpress.com The melanocortin system is implicated in a wide array of physiological processes, including pigmentation, inflammation, energy homeostasis, and sexual function. physiology.orgbachem.comphysiology.org

Dysfunction of the melanocortin system is associated with several pathological conditions. sgul.ac.uk For example, variants in the MC1R gene are linked to hair color and skin cancer risk, while mutations in other melanocortin receptors can lead to obesity and adrenal insufficiency. sgul.ac.uk By selectively activating MC1R, this compound can be used to probe the specific contributions of this receptor to these and other disease states.

Q & A

Q. What ethical guidelines apply to studies using this compound in animal models of skin pigmentation?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Obtain approval from institutional animal care committees (IACUC) and document humane endpoints (e.g., tumor size thresholds in melanoma models). Report sample size calculations to justify animal use .

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